molecular formula C22H29F2NaO5 B1664403 Unii-361J2D102B CAS No. 171232-82-9

Unii-361J2D102B

Cat. No. B1664403
M. Wt: 434.4 g/mol
InChI Key: GBCFWAJYJCSFCG-SIEQCATISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AFP-07 a highly selective and potent agonist for the prostacyclin receptor.

Scientific Research Applications

Advances in Nanoparticle Synthesis

The development of Unii-361J2D102B may find significance in the field of nanoparticle synthesis, a critical area of chemical research. Innovations in material science, particularly in the electronics industry, have shown a historical progression from vacuum tubes to diodes, transistors, and ultimately to miniature chips. The advancement in nanotechnology and material development aligns with the progression of such technological evolutions, indicating potential applications of Unii-361J2D102B in the development of novel materials for industrial and technological advancements (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational Programs and Innovation

The substance may contribute to the translation of basic scientific research into practical innovations. Programs like the National Collegiate Inventors and Innovators Alliance (NCIIA) aim to transform basic scientific research into deployable innovations that benefit humanity. The application of Unii-361J2D102B in such contexts could foster the development of viable and socially beneficial businesses, integrating scientific discovery with technological development (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments

Unii-361J2D102B may have applications in creating collaborative working environments for large scientific applications. Tools and software are used to create such environments, enabling remote job submission and file transfer. The substance's properties might be crucial in developing frameworks that offer application-centric facilities, enhancing the collaborative efforts in scientific research and development (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Data-Intensive Analysis Processes

In the realm of data-intensive science, Unii-361J2D102B might play a pivotal role in supporting scientific software applications. The substance could contribute to addressing essential requirements like interoperability, integration, automation, reproducibility, and efficient data handling. The hybrid use of technologies such as workflow, service, and portal technologies could be enhanced by the unique properties of Unii-361J2D102B, facilitating the complex requirements of data-intensive research (Yao, Rabhi, & Peat, 2014).

properties

CAS RN

171232-82-9

Product Name

Unii-361J2D102B

Molecular Formula

C22H29F2NaO5

Molecular Weight

434.4 g/mol

IUPAC Name

sodium;(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoate

InChI

InChI=1S/C22H30F2O5.Na/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28;/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28);/q;+1/p-1/b12-11+,19-9-;/t14-,15-,16+,17+,18-,21+;/m0./s1

InChI Key

GBCFWAJYJCSFCG-SIEQCATISA-M

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)[O-])/O2)(F)F)O)O.[Na+]

SMILES

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)[O-])O2)(F)F)O)O.[Na+]

Canonical SMILES

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)[O-])O2)(F)F)O)O.[Na+]

Appearance

Solid powder

Other CAS RN

171232-82-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AFP-07;  AFP 07;  AFP07; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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